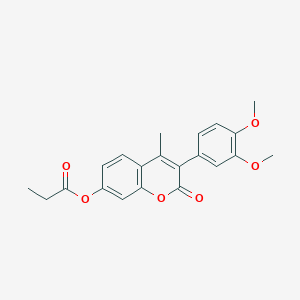

![molecular formula C4H4F2N2O2 B2640873 [3-(Difluoromethyl)-1,2,4-oxadiazol-5-yl]methanol CAS No. 1934455-03-4](/img/structure/B2640873.png)

[3-(Difluoromethyl)-1,2,4-oxadiazol-5-yl]methanol

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

“[3-(Difluoromethyl)-1,2,4-oxadiazol-5-yl]methanol” is a chemical compound with the CAS Number: 1934455-03-4 . It has a molecular weight of 150.08 and its IUPAC name is (3-(difluoromethyl)-1,2,4-oxadiazol-5-yl)methanol . It is in liquid form .

Molecular Structure Analysis

The InChI code for “[3-(Difluoromethyl)-1,2,4-oxadiazol-5-yl]methanol” is 1S/C4H4F2N2O2/c5-3(6)4-7-2(1-9)10-8-4/h3,9H,1H2 . This code provides a standard way to encode the compound’s molecular structure and formula.Physical And Chemical Properties Analysis

“[3-(Difluoromethyl)-1,2,4-oxadiazol-5-yl]methanol” has a molecular weight of 150.08 . The compound is in liquid form .Applications De Recherche Scientifique

Photochemical Synthesis and Reactivity

- [3-(Difluoromethyl)-1,2,4-oxadiazol-5-yl]methanol is involved in photochemical synthesis methodologies, particularly in the formation of 3-amino- and 3-(N-alkylamino)-5-perfluoroalkyl-1,2,4-oxadiazoles. These compounds are prepared through irradiation of related oxadiazoles in methanol, using ammonia or primary aliphatic amines as reactants. This demonstrates its role in the synthesis of perfluoroalkyl-1,2,4-oxadiazoles, highlighting its relevance in creating fluorine-containing heterocycles which are valuable in various chemical industries (Buscemi, Pace, & Vivona, 2000).

Photoinduced Heterocyclic Rearrangements

- The compound has shown significance in studies focusing on photoinduced heterocyclic rearrangements. For example, research on fluorinated 1,2,4-oxadiazoles demonstrated that upon irradiation, these compounds undergo transformations leading to various fluorinated heterocycles. The behavior of these compounds in methanol and under specific irradiation conditions, forms the basis for mechanistic insights and applications in synthesizing target fluorinated 1,3,4-oxadiazoles (Buscemi, Pace, Pibiri, Vivona, & Caronna, 2004).

Synthesis of Heterocyclic Compounds

- The reactivity of [3-(Difluoromethyl)-1,2,4-oxadiazol-5-yl]methanol in methanol is also pivotal in synthesizing other heterocyclic compounds. For instance, it's involved in the formation of 3,5,5-trisubstituted 4-hydroxy-4H,5H-1,2,4-oxadiazole derivatives, highlighting its utility in pharmaceuticals and functional materials development. This synthesis is carried out under mild conditions, further emphasizing the compound's role in facilitating straightforward and efficient chemical processes (Liu, Zhai, Lian, Li, & Wang, 2015).

Supramolecular Structural Analysis

- The compound's derivatives have been studied for their crystal packing, providing insights into the role of non-covalent interactions, such as lone pair-π interaction and halogen bonding, in their supramolecular architectures. Such studies are crucial for understanding the compound's behavior in solid-state and its potential applications in designing materials with specific properties (Sharma, Mohan, Gangwar, & Chopra, 2019).

Safety And Hazards

The safety information for “[3-(Difluoromethyl)-1,2,4-oxadiazol-5-yl]methanol” includes several hazard statements: H302, H315, H319, H335 . Precautionary statements include P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362, P403+P233, P405, P501 .

Propriétés

IUPAC Name |

[3-(difluoromethyl)-1,2,4-oxadiazol-5-yl]methanol |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H4F2N2O2/c5-3(6)4-7-2(1-9)10-8-4/h3,9H,1H2 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FGLYYHKHBKVHFB-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C1=NC(=NO1)C(F)F)O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H4F2N2O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

150.08 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

[3-(Difluoromethyl)-1,2,4-oxadiazol-5-yl]methanol | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![5-(4-(Pyridin-2-yl)piperazin-1-yl)-3-tosyl-[1,2,3]triazolo[1,5-a]quinazoline](/img/structure/B2640792.png)

![N-(4-fluoro-2-methylphenyl)-2-[3-[3-(2-methylphenyl)-1,2,4-oxadiazol-5-yl]-2-oxopyridin-1(2H)-yl]acetamide](/img/structure/B2640796.png)

![2-methyl-8-nitro-3-(3-(trifluoromethyl)phenyl)-5,6-dihydro-2H-2,6-methanobenzo[g][1,3,5]oxadiazocin-4(3H)-one](/img/structure/B2640797.png)

![N-[2-Hydroxy-2-(5-thiophen-2-ylfuran-2-yl)ethyl]-7-methoxy-1-benzofuran-2-carboxamide](/img/structure/B2640798.png)

![4-[(5-chloro-2-hydroxyanilino)methylene]-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B2640801.png)

![2,4,6-trimethyl-N-(3,3,5-trimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)benzenesulfonamide](/img/structure/B2640802.png)

![(4-(benzo[d][1,3]dioxol-5-ylmethyl)piperazin-1-yl)(2-methyl-4,5,6,7-tetrahydro-1H-benzo[d]imidazol-5-yl)methanone](/img/structure/B2640803.png)

![N-[4-(1,3-benzothiazol-2-yl)phenyl]-2-(4-fluorophenyl)acetamide](/img/structure/B2640804.png)

amine](/img/structure/B2640806.png)

![Tert-butyl 6-(hydroxymethyl)-2-azabicyclo[2.2.2]octane-2-carboxylate](/img/structure/B2640807.png)

![N-(5-chloro-2-methoxyphenyl)-2-((2-oxo-1-(pyridin-4-ylmethyl)-2,5,6,7-tetrahydro-1H-cyclopenta[d]pyrimidin-4-yl)thio)acetamide](/img/structure/B2640810.png)